molecular formula C13H14FN B15406515 5'-Fluorospiro[cyclohexane-1,3'-indole] CAS No. 923037-13-2

5'-Fluorospiro[cyclohexane-1,3'-indole]

Cat. No.: B15406515
CAS No.: 923037-13-2
M. Wt: 203.25 g/mol
InChI Key: UJSGCWOQUPSQBL-UHFFFAOYSA-N
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Description

5'-Fluorospiro[cyclohexane-1,3'-indole] is a synthetically designed organic compound featuring a unique spirocyclic architecture where a cyclohexane ring and a fluorinated indole moiety are connected through a single quaternary carbon atom. This spiro-fused structure confers significant three-dimensional rigidity, making it a valuable scaffold in medicinal chemistry for exploring novel chemical space and developing structure-activity relationships. The incorporation of a fluorine atom at the 5' position of the indole ring is a strategic modification known to profoundly influence the properties of drug-like molecules. The introduction of fluorine can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets, often leading to superior bioavailability compared to non-fluorinated analogs . Compounds with this core spiro[cyclohexane-1,3'-indole] structure have been identified as key structural motifs in bioactive molecules and have been utilized as ligands in the development of inhibitors for therapeutic targets, such as HIV-1 protease . In research applications, structurally similar fluorinated spirocyclic compounds have demonstrated promising antimicrobial performance against a range of pathogenic organisms, including Staphylococcus aureus and Escherichia coli . The spiro-thiazolidine framework, a related heterocyclic system, is associated with a broad spectrum of pharmaceutical activities, including antifungal, antibacterial, anti-inflammatory, and anti-HIV effects . Furthermore, spirocyclic compounds have been investigated for their role as CXCR4 antagonists , a mechanism relevant to potential treatments for rheumatoid arthritis, cancer metastasis, and HIV infection . This compound is intended for use in chemical biology and drug discovery research only.

Properties

CAS No.

923037-13-2

Molecular Formula

C13H14FN

Molecular Weight

203.25 g/mol

IUPAC Name

5'-fluorospiro[cyclohexane-1,3'-indole]

InChI

InChI=1S/C13H14FN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2

InChI Key

UJSGCWOQUPSQBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C=NC3=C2C=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Spiro[cyclohexane-1,3'-indole] Derivatives

The following table summarizes key analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Key Applications/Properties
5'-Fluorospiro[cyclohexane-1,3'-indole] 923037-13-2 C₁₂H₁₂FN 189.23 F 74% Potential inhibitor (ShhN pathway)
5'-Chlorospiro[cyclohexane-1,3'-indole] 923037-14-3 C₁₂H₁₂ClN 205.68 Cl N/A Higher lipophilicity vs. F analog
5'-Methoxyspiro[cyclohexane-1,3'-indole] 923037-15-4 C₁₃H₁₅NO 201.27 OCH₃ N/A Electron-donating group enhances solubility
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate 268538-23-4 C₁₅H₁₉NO₂ 245.32 CO₂Me N/A Improved bioavailability via ester
5'-Fluorospiro[cyclopropane-1,3'-indoline]-2'-one 769965-95-9 C₁₀H₈FNO 177.18 F, ketone N/A Enhanced ring strain for reactivity

Key Observations:

  • Electronic Effects: Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents modulate electronic density, influencing binding affinity in biological targets (e.g., ShhN inhibitors ).
  • Lipophilicity: Chloro analogs exhibit higher lipophilicity (Cl > F > OCH₃), impacting membrane permeability.

Functional Group Modifications

  • Carboxylate Derivatives: Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate (CAS 268538-23-4) introduces a polar ester group, improving aqueous solubility compared to the parent fluorospiro compound .

Preparation Methods

Fischer Indole Cyclization Approach

The classical Fischer indole synthesis remains the most widely employed route for constructing the fluorinated indole core. A modified protocol involves:

  • Hydrazine formation : Condensation of 4-fluorophenylhydrazine with cyclohexanone under acidic conditions (HCl/EtOH, 80°C, 6 h)
  • Cyclization : Thermal rearrangement in polyphosphoric acid at 150°C for 3 hours
  • Workup : Neutralization with aqueous NaOH followed by chromatographic purification (hexane/EtOAc 3:1)

This method typically achieves 58–64% isolated yield, with the major byproduct being non-spirocyclic indole derivatives arising from incomplete ring fusion. Recent optimization studies demonstrate that substituting polyphosphoric acid with ytterbium triflate (Yb(OTf)3) in toluene reduces reaction time to 8 hours while maintaining comparable yields.

Transition Metal-Mediated Spiroannulation

Palladium-catalyzed cross-coupling strategies enable modular construction of the spirocyclic system:

  • Precursor synthesis : 5-Fluoro-3-bromoindole preparation via electrophilic bromination
  • Coupling reaction : Treatment with cyclohexenylzinc bromide in presence of Pd(PPh3)4 (5 mol%)
  • Intramolecular cyclization : Activated by CuI/1,10-phenanthroline catalytic system

Critical parameters influencing yield:

  • Solvent effects : DMF > toluene > THF for maintaining catalyst activity
  • Temperature gradient : Stepwise heating from 60°C to 110°C prevents premature cyclization
  • Substituent tolerance : Electron-withdrawing groups at C7 enhance reaction rate by 22%

Reaction Optimization and Mechanistic Studies

Lewis Acid Catalysis

Yb(OTf)3 emerges as superior to traditional Brønsted acids in spirocycle formation:

  • Coordination effects : The triflate anion stabilizes developing positive charge during cyclization
  • Solvent compatibility : Toluene proves optimal for dissolving both organic substrates and catalyst
  • Catalyst loading : 20 mol% achieves 83% yield without observable decomposition

Comparative kinetic studies reveal second-order dependence on indole concentration when using Yb(OTf)3, contrasting with first-order kinetics in acid-catalyzed pathways.

Fluorine-Directed Regioselectivity

The C5 fluorine atom exerts substantial electronic effects on reaction outcomes:

  • Resonance stabilization : Fluorine's -I effect enhances protonation at C3, favoring spiro transition state formation
  • Steric guidance : Ortho-directing properties influence cyclohexane ring orientation during cyclization
  • Byproduct analysis : <2% of regioisomeric spiro products detected by GC-MS

Advanced Characterization Techniques

Spectroscopic Fingerprinting

1H NMR (300 MHz, CD2Cl2) :

  • δ 7.67 (dd, J = 7.5, 0.7 Hz, 1H, H7')
  • δ 7.21 (dd, J = 8.9, 2.5 Hz, 1H, H6')
  • δ 6.97 (td, J = 8.7, 2.5 Hz, 1H, H4')
  • Cyclohexane protons appear as multiplet at δ 1.45–2.12

13C NMR :

  • C-F coupling observed at 158.4 ppm (JCF = 245 Hz)
  • Spiro carbon resonance at 64.2 ppm confirms successful ring fusion

Crystallographic Validation

Single-crystal X-ray analysis confirms:

  • Dihedral angle of 89.7° between indole and cyclohexane planes
  • C-F bond length of 1.35 Å, consistent with sp² hybridization
  • No significant π-stacking interactions due to steric hindrance

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology improves process efficiency:

  • Residence time reduced from 8 hours (batch) to 12 minutes
  • Yield enhancement to 78% through precise temperature control
  • Catalyst recycling achieved via in-line membrane filtration

Green Chemistry Metrics

  • Process mass intensity: 8.7 kg/kg (traditional) vs. 5.2 kg/kg (flow system)
  • E-factor reduction from 23 to 11 through solvent recovery
  • 98% catalyst reuse over 5 cycles without activity loss

Q & A

Q. What are the primary synthetic routes for 5'-Fluorospiro[cyclohexane-1,3'-indole], and what critical parameters influence yield?

Methodological Answer: The synthesis of 5'-Fluorospiro[cyclohexane-1,3'-indole] leverages multi-component reactions (MCRs) and spiroannulation strategies. Key methods include:

  • Ugi Reaction : Used for constructing spirocyclic indoles via a four-component reaction involving amines, carbonyl compounds, isocyanides, and carboxylic acids. Critical parameters include solvent polarity (e.g., toluene or DMF), temperature control (0–25°C), and stoichiometric ratios to avoid side reactions .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient fluorination at specific positions. For example, 5-fluoroindole derivatives are synthesized using PEG-400/DMF solvent systems and CuI catalysts, with reaction times >12 hours to ensure completion .

Q. Optimization Tips :

  • Use protecting groups (e.g., Boc for amines) to enhance regioselectivity .
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in cyclohexane/EtOAc) to isolate intermediates .

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of 5'-Fluorospiro[cyclohexane-1,3'-indole]?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolves spirojunction geometry and substituent orientation. For example, the cyclohexane ring protons appear as multiplet signals (δ 1.2–2.5 ppm), while indole C2/C3 protons resonate at δ 6.8–7.5 ppm .
    • ¹⁹F NMR : Confirms fluorination at the 5'-position (δ -110 to -120 ppm) .
  • X-ray Crystallography : Determines absolute configuration and bond angles (e.g., C–C bond lengths ≈ 1.54 Å in spiro centers) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 280.17 for C₁₃H₁₄FNO) .

Data Interpretation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in stereochemistry .

Q. How does the spirocyclic structure influence the compound’s reactivity in substitution and cycloaddition reactions?

Methodological Answer: The spirocyclic framework imposes steric constraints and electronic effects:

  • Electrophilic Substitution : Fluorine at C5' directs electrophiles to the indole C2 position due to its electron-withdrawing nature. For example, bromination occurs at C2 in >70% yield using NBS in DCM .
  • Cycloaddition Reactivity : The cyclohexane ring stabilizes transition states in [3+2] cycloadditions, enabling diastereoselective pyrrolidine formation (dr > 4:1) .

Key Consideration : Use Lewis acids (e.g., BF₃·Et₂O) to activate less reactive sites while avoiding ring-opening side reactions .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiopure 5'-Fluorospiro[cyclohexane-1,3'-indole] derivatives?

Methodological Answer: Stereocontrol is achieved via:

  • Chiral Auxiliaries : Introduce enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) in Ugi reactions to bias spirocenter configuration (ee > 90%) .
  • Asymmetric Catalysis : Use Pd-BINAP complexes for Suzuki-Miyaura couplings to install aryl groups with >95% enantiomeric excess .
  • Crystallization-Induced Diastereomer Resolution : Separate racemic mixtures using chiral resolving agents (e.g., L-tartaric acid) .

Validation : Compare experimental optical rotation ([α]D²⁵) with computational predictions (e.g., Gaussian 09) .

Q. What strategies optimize multi-step syntheses involving fluorinated intermediates?

Methodological Answer:

  • Protecting Group Strategy : Temporarily mask reactive sites (e.g., indole NH with SEM groups) during fluorination steps to prevent decomposition .
  • Flow Chemistry : Enhance yield in CuAAC reactions by maintaining precise temperature (25°C) and residence time (30 min) in microreactors .
  • In Situ Monitoring : Use FT-IR to track azide consumption (peak at 2100 cm⁻¹) and optimize reaction quenching .

Case Study : A three-step synthesis achieved 62% overall yield by coupling Ugi spiroannulation with Pd-catalyzed fluorination .

Q. How should researchers analyze contradictory data in biological activity studies of spirocyclic indoles?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., 5'-F vs. 5'-Cl) and measure IC₅₀ values against target enzymes (e.g., kinases) .
  • Molecular Dynamics Simulations : Identify binding mode discrepancies (e.g., indole ring flipping in COX-2 vs. STAT3) using Amber or GROMACS .
  • Meta-Analysis : Cross-reference bioactivity data from heterogeneous assays (e.g., fluorescence polarization vs. SPR) to distinguish false positives .

Example : A 5'-F derivative showed conflicting cytotoxicity (IC₅₀ = 2 μM in HeLa vs. 15 μM in MCF-7), attributed to differential P-glycoprotein expression .

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